Cas no 67104-89-6 (1lambda6,2,6-thiadiazinane-1,1-dione)
1lambda6,2,6-thiadiazinane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- 1,2,6-Ehiadiazine 1,1-dioxide
- 1,2,6-EHIADIAZINANE 1,1-DIOXIDE
- 1,2,6-Thiadiazinane 1,1-dioxide
- 1lambda6,2,6-thiadiazinane-1,1-dione
-
- MDL: MFCD09954461
- Inchi: 1S/C3H8N2O2S/c6-8(7)4-2-1-3-5-8/h4-5H,1-3H2
- InChI Key: VODZRKXBWJKZLE-UHFFFAOYSA-N
- SMILES: S1(NCCCN1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
1lambda6,2,6-thiadiazinane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A149000656-1g |
1,2,6-Thiadiazinane 1,1-dioxide |
67104-89-6 | 95% | 1g |
$317.24 | 2023-09-01 | |
| Chemenu | CM123539-1g |
1,2,6-thiadiazinane 1,1-dioxide |
67104-89-6 | 95% | 1g |
$356 | 2021-08-05 | |
| TRC | A474883-10mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 10mg |
$ 70.00 | 2022-06-08 | ||
| TRC | A474883-50mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 50mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A474883-100mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 100mg |
$ 340.00 | 2022-06-08 | ||
| Chemenu | CM123539-1g |
1,2,6-thiadiazinane 1,1-dioxide |
67104-89-6 | 95% | 1g |
$875 | 2022-06-10 | |
| eNovation Chemicals LLC | Y1266768-50mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 95% | 50mg |
$215 | 2023-05-17 | |
| eNovation Chemicals LLC | Y1266768-100mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 95% | 100mg |
$175 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266768-250mg |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 95% | 250mg |
$235 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1266768-1g |
1lambda6,2,6-thiadiazinane-1,1-dione |
67104-89-6 | 95% | 1g |
$575 | 2024-06-06 |
1lambda6,2,6-thiadiazinane-1,1-dione Suppliers
1lambda6,2,6-thiadiazinane-1,1-dione Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 1lambda6,2,6-thiadiazinane-1,1-dione
Introduction to 1lambda6,2,6-Thiadiazinane-1,1-Dione (CAS No. 67104-89-6)
1lambda6,2,6-Thiadiazinane-1,1-dione (CAS No. 67104-89-6) is a heterocyclic compound with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its thiadiazinane ring system, which is a six-membered ring containing two nitrogen atoms and one sulfur atom, with the dione functional group attached to the sulfur atom. The chemical formula of 1lambda6,2,6-thiadiazinane-1,1-dione is C4H4N2O2S.
The interest in 1lambda6,2,6-thiadiazinane-1,1-dione stems from its potential biological activities and its ability to serve as a building block for the synthesis of more complex molecules. Recent studies have explored its applications in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer activities. The compound's unique structure provides a foundation for the development of novel drugs with improved efficacy and reduced side effects.
In the context of medicinal chemistry, 1lambda6,2,6-thiadiazinane-1,1-dione has been investigated for its ability to modulate specific biological targets. For instance, research has shown that derivatives of this compound can inhibit the activity of certain enzymes involved in inflammatory pathways. This property makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, studies have demonstrated that 1lambda6,2,6-thiadiazinane-1,1-dione and its derivatives exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV).
The anticancer potential of 1lambda6,2,6-thiadiazinane-1,1-dione has also been a focus of recent research. Preclinical studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth. These findings suggest that 1lambda6,2,6-thiadiazinane-1,1-dione could be a valuable lead compound for the development of new anticancer agents.
Beyond its direct biological activities, 1lambda6,2,6-thiadiazinane-1,1-dione serves as an important intermediate in the synthesis of more complex molecules. Its reactive dione functional group allows for a wide range of chemical transformations, making it a versatile starting material for the preparation of various pharmaceuticals and other biologically active compounds. This versatility has led to its use in combinatorial chemistry approaches to rapidly generate large libraries of compounds for high-throughput screening.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 1lambda6,2,6-thiadiazinane-1,1-dione. These methods typically involve cyclization reactions followed by oxidation steps to introduce the dione functionality. The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in green chemistry have also led to the development of environmentally friendly methods for synthesizing this compound.
The physical properties of 1lambda6,2,6-thiadiazinane-1,1-dione, such as its solubility and stability under various conditions, are important considerations for its use in pharmaceutical applications. Studies have shown that it exhibits good solubility in polar solvents and moderate stability under physiological conditions. These properties make it suitable for formulation into various dosage forms such as tablets and injectable solutions.
In conclusion, 1lambda6,2,6-thiadiazinane-1,1-dione (CAS No. 67104-89-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile reactivity make it an attractive starting material for the synthesis of novel drugs with diverse therapeutic activities. Ongoing research continues to uncover new insights into its biological properties and synthetic methods, further solidifying its importance in the field.
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